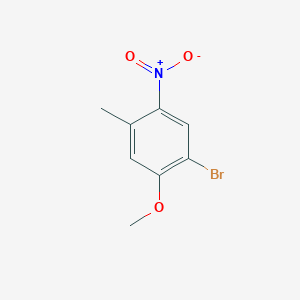

1-Bromo-2-methoxy-4-methyl-5-nitrobenzene

Vue d'ensemble

Description

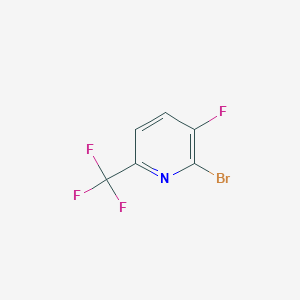

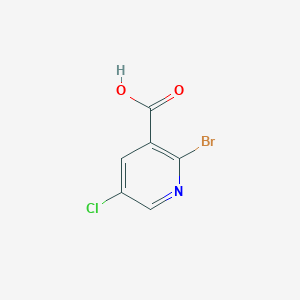

“1-Bromo-2-methoxy-4-methyl-5-nitrobenzene” is a chemical compound with the CAS Number: 89978-56-3 . It has a molecular weight of 246.06 . The compound is solid at room temperature and should be stored in a dry environment .

Synthesis Analysis

The synthesis of nitro compounds like “1-Bromo-2-methoxy-4-methyl-5-nitrobenzene” can be achieved through various methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .

Molecular Structure Analysis

The molecular structure of “1-Bromo-2-methoxy-4-methyl-5-nitrobenzene” can be represented by the formula C8H8BrNO3 . The InChI Code for this compound is 1S/C8H8BrNO3/c1-5-3-8 (13-2)7 (10 (11)12)4-6 (5)9/h3-4H,1-2H3 .

Chemical Reactions Analysis

Nitro compounds like “1-Bromo-2-methoxy-4-methyl-5-nitrobenzene” can undergo various chemical reactions. For instance, they can participate in palladium-mediated Ullmann cross-coupling reactions with a range of β-halo-enals, -enones, or -esters to afford the corresponding β-aryl derivatives .

Physical And Chemical Properties Analysis

“1-Bromo-2-methoxy-4-methyl-5-nitrobenzene” is a solid at room temperature . The compound should be stored in a sealed container in a dry environment at room temperature .

Applications De Recherche Scientifique

Organic Synthesis

1-Bromo-2-methoxy-4-methyl-5-nitrobenzene: is a versatile intermediate in organic synthesis. It can undergo various reactions such as palladium-catalyzed cross-coupling reactions , which are pivotal in constructing complex molecules for pharmaceuticals and agrochemicals. Its nitro group can be reduced to an amine, offering a pathway to synthesize aniline derivatives, which are key building blocks in dye and drug synthesis.

Medicinal Chemistry

In medicinal chemistry, this compound’s structural motifs are found in various therapeutic agents. The methoxy and nitro groups are common in molecules with antimicrobial and anti-inflammatory properties. Researchers can modify the bromo substituent through nucleophilic substitution reactions to create new compounds with potential biological activity .

Materials Science

The bromo and nitro groups on the benzene ring make it a candidate for the synthesis of advanced materials. For instance, it can be used to create polyphenylene-based polymers with applications in electronics and photonics due to their conductive properties .

Analytical Chemistry

In analytical chemistry, derivatives of this compound can serve as standards or reagents in chromatographic methods and spectroscopic analysis. The distinct absorbance and emission properties of the nitrobenzene moiety can be utilized in UV-Vis and fluorescence spectroscopy for the detection of various analytes .

Environmental Science

This compound can be used in environmental science research to study the degradation of nitroaromatic compounds, which are significant environmental pollutants. Understanding its breakdown pathways can help in developing remediation strategies for nitroaromatic-contaminated sites .

Pharmacology

The bromo and nitro groups are also relevant in pharmacology. They can be part of prodrug strategies where the compound is activated in vivo to release a pharmacologically active agent. This approach can be used to improve the solubility, absorption, and distribution of drugs .

Biochemistry

In biochemistry, the compound can be used to investigate enzyme-catalyzed reactions involving halogenated substrates. Enzymes that act on such substrates are important in the metabolism of xenobiotic compounds, including drugs and toxins .

Chemical Engineering

From a chemical engineering perspective, this compound’s reactivity profile makes it a valuable case study in reaction engineering. Processes involving bromo- and nitro-substituted aromatics must be carefully controlled due to the potential for exothermic reactions and the formation of hazardous by-products .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-bromo-2-methoxy-4-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-5-3-8(13-2)6(9)4-7(5)10(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFNPONWQGCABQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659312 | |

| Record name | 1-Bromo-2-methoxy-4-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-methoxy-4-methyl-5-nitrobenzene | |

CAS RN |

861076-28-0 | |

| Record name | 1-Bromo-2-methoxy-4-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate](/img/structure/B1521814.png)

![2-tert-Butyl 6-methyl 1H-azeto[3,2-e]indole-2,6(5H)-dicarboxylate](/img/structure/B1521816.png)

![9a-(4-fluorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B1521818.png)

![2-Bromothiazolo[5,4-B]pyridine](/img/structure/B1521824.png)

![4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride](/img/structure/B1521829.png)